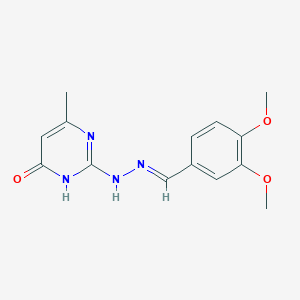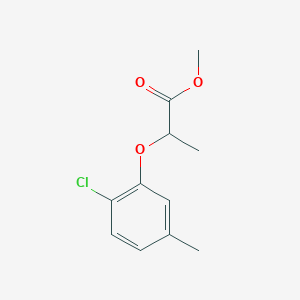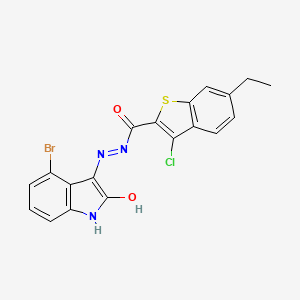![molecular formula C19H16Cl2N2O2 B5964653 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5964653.png)
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide, also known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the family of acetanilide herbicides and is commonly used in agriculture to control broadleaf weeds. However, in recent years, DPA has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research.
作用机制
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide exerts its anticancer effects by targeting the microtubule network within the cell. Microtubules are essential components of the cytoskeleton and play a critical role in cell division. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide disrupts the microtubule network by binding to the colchicine binding site on tubulin, a protein that makes up the microtubules. This binding ultimately leads to the destabilization of the microtubule network, which results in cell death.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to have a range of biochemical and physiological effects on cells. In addition to its anticancer effects, 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has also been shown to have anti-inflammatory properties. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide inhibits the production of pro-inflammatory cytokines, which are molecules that play a critical role in the inflammatory response. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
One of the significant advantages of using 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in lab experiments is its well-established synthesis method, making it readily available for research purposes. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is also relatively stable, making it easy to handle and store. However, there are some limitations to using 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in lab experiments. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has a relatively short half-life in vivo, which limits its potential applications in vivo. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is also highly toxic, making it challenging to work with in large quantities.
未来方向
There are several potential future directions for research on 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide. One potential direction is to explore the use of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in combination with other anticancer drugs to enhance its efficacy. Another potential direction is to investigate the use of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in the treatment of other diseases, such as inflammatory bowel disease and arthritis. Finally, future research could focus on developing new analogs of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide with improved pharmacokinetic properties and reduced toxicity.
Conclusion:
In conclusion, 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been extensively studied for its potential applications in cancer research and has also been shown to have anti-inflammatory and analgesic properties. While there are some limitations to using 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide in lab experiments, its well-established synthesis method and relative stability make it a valuable tool for scientific research. Future research on 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide could focus on exploring its use in combination with other drugs and investigating its potential applications in the treatment of other diseases.
合成方法
The synthesis of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide involves the reaction between 2-methylquinoline-4-carbaldehyde and 2-(3,4-dichlorophenoxy)acetic acid in the presence of a reducing agent. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide. The synthesis of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been well established and is relatively straightforward.
科学研究应用
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is in the field of cancer research. 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells by disrupting the microtubule network within the cell. This disruption ultimately leads to cell death, making 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide a potential candidate for cancer treatment.
属性
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-12-8-13(15-4-2-3-5-18(15)23-12)10-22-19(24)11-25-14-6-7-16(20)17(21)9-14/h2-9H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFFZNYGLOQXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B5964575.png)
![4,4'-(methylenediimino)bis[N'-(3,5-dichloro-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide]](/img/structure/B5964585.png)

![1-(4-fluorophenyl)-4-[4-(1H-imidazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B5964589.png)

![2-chloro-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5964606.png)
![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B5964608.png)
![N-{[(2,5-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B5964619.png)

![ethyl 4-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5964637.png)

![2-nitro-4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5964651.png)
![2-(methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B5964657.png)